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molecular formula C11H13ClSi B8375953 Silane, chloro(1-indenyl)dimethyl-

Silane, chloro(1-indenyl)dimethyl-

Cat. No. B8375953
M. Wt: 208.76 g/mol
InChI Key: OTLYUNWPBPVSJR-UHFFFAOYSA-N
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Patent
US06121182

Procedure details

In a 2-liter flask were charged 50 g (0.43 mol) of indene and 600 ml of dry n-hexane, to which was dripped down 270 ml of a hexane solution of 1.6 M n-butyllithium at 0° C. The mixture was stirred at room temperature for 10 hours, to which was added 111 g (0.86 mol) of dimethyidichlorosilane and the mixture was stirred as was at room temperature for 3 hours. After it was filtered through a G-4 filter, the reaction mixture was distilled under reduced pressure to remove volatile components. The crude product thus obtained was purified by distillation under reduced pressure (100° C., 7 mmHg) under argon atmosphere. As a result, 78 g of the target compound was obtained. Yield: 87%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C([Li])CCC.[CH3:15][Si:16]([CH3:19])(Cl)[Cl:17]>CCCCCC>[CH3:15][Si:16]([Cl:17])([CH3:19])[CH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
600 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
111 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
270 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 hours, to which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
WAIT
Type
WAIT
Details
as was at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After it was filtered through a G-4
FILTRATION
Type
FILTRATION
Details
filter
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove volatile components
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation under reduced pressure (100° C., 7 mmHg) under argon atmosphere

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C[Si](C1C=CC2=CC=CC=C12)(C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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